

Navigating the Environmental Odyssey of Lead Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead phthalate*

Cat. No.: *B1617697*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Lead phthalate, a compound utilized primarily as a heat stabilizer in polyvinyl chloride (PVC) plastics, presents a unique environmental challenge due to the combined toxicological profiles of its constituents: lead, a persistent heavy metal, and phthalic acid, a precursor to a class of ubiquitous plasticizers.^[1] While extensive research has been conducted on the environmental fate of various phthalate esters and lead, specific data on the environmental behavior of **lead phthalate** as a distinct compound is notably scarce. This technical guide, therefore, synthesizes the available information on its components and related compounds to provide a comprehensive overview of its expected environmental fate and transport. It is crucial to acknowledge that the information presented herein is largely inferred and highlights the critical need for further research on this specific compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **lead phthalate** is paramount to predicting its behavior in the environment. The following table summarizes the available data for **lead phthalate** and provides context by comparing it with a common phthalate ester, Di(2-ethylhexyl) phthalate (DEHP), and lead.

Property	Lead Phthalate	Di(2-ethylhexyl) phthalate (DEHP)	Lead (Pb)	Data Source/Inference
CAS Number	17976-43-1 (Dibasic)	117-81-7	7439-92-1	[1]
Molecular Formula	C ₈ H ₄ O ₆ Pb ₃ (Dibasic)	C ₂₄ H ₃₈ O ₄	Pb	[1]
Molecular Weight	817.71 g/mol (Dibasic)	390.56 g/mol	207.2 g/mol	[1]
Water Solubility	Low/Nil	Low (0.003 mg/L at 25°C)	Sparingly soluble, depends on speciation	[1] [2]
Vapor Pressure	Low (expected)	1.3 x 10 ⁻⁷ mmHg at 25°C	Negligible	Inferred from high molecular weight and ionic character; [2]
Octanol-Water Partition Coefficient (Log K _{ow})	High (expected)	~7.5	Not applicable (metal)	Inferred from the lipophilic nature of the phthalate moiety; [3]
Soil Organic Carbon-Water Partitioning Coefficient (Log K _{oc})	High (expected)	~5.2	High (sorption to soil components)	Inferred from high K _{ow} and strong sorption of lead to soil organic matter and clays

Environmental Fate and Transport

The environmental journey of **lead phthalate** is governed by a series of interconnected processes: release, transport, and transformation.

Release into the Environment

The primary route of **lead phthalate**'s entry into the environment is through the lifecycle of PVC products in which it is used as a stabilizer.[\[1\]](#) This includes:

- Leaching from plastics: Weathering and degradation of PVC products can lead to the slow release of **lead phthalate** into soil and water.[\[4\]](#)
- Industrial discharge: Manufacturing and processing of PVC may result in the release of **lead phthalate**-containing wastewater.[\[3\]](#)
- Waste disposal: Improper disposal of PVC products in landfills can be a long-term source of contamination.

Environmental Transport

Once released, the transport of **lead phthalate** is dictated by its low water solubility and high affinity for particulate matter.

- Atmospheric Transport: Due to its expected low vapor pressure, long-range atmospheric transport of **lead phthalate** in the gaseous phase is unlikely. However, it may be transported over shorter distances adsorbed to airborne particulate matter.
- Aquatic Transport: In aquatic systems, **lead phthalate** is expected to rapidly partition from the water column to suspended sediments and bed sediments due to its low solubility and high density.[\[3\]](#) Dissolved concentrations in water are anticipated to be very low.
- Soil and Groundwater Transport: In soil, **lead phthalate** is expected to be relatively immobile. The phthalate moiety will strongly adsorb to soil organic matter, while the lead cation will bind to clay minerals, organic matter, and iron/manganese oxides.[\[5\]](#) Leaching to groundwater is considered a minor pathway, although it could be facilitated by the presence of organic co-solvents or colloids.[\[6\]](#)

Environmental Transformation

The transformation of **lead phthalate** in the environment will involve the degradation of the phthalate component and the speciation of the lead component.

- Biodegradation: The phthalate portion of the molecule is susceptible to microbial degradation. This process is expected to proceed through the hydrolysis of the ester linkage, forming phthalic acid and subsequently other intermediates.^[7] The rate of biodegradation will depend on environmental conditions such as temperature, pH, and the presence of acclimated microbial populations.^[8]
- Abiotic Degradation: Photodegradation may play a role in the breakdown of the phthalate moiety in sunlit surface waters and on soil surfaces.^[9] Hydrolysis of the lead-carboxylate bond may also occur, releasing lead ions and phthalic acid.
- Lead Speciation: The lead released from **lead phthalate** will undergo complex speciation in the environment. It can exist as the free ion (Pb²⁺), form complexes with organic and inorganic ligands, or precipitate as various lead minerals (e.g., carbonates, sulfates, phosphates). The speciation of lead is a critical determinant of its mobility and bioavailability.

Bioaccumulation and Biomagnification

- Phthalate Moiety: While some phthalate esters can bioaccumulate in organisms, they are generally metabolized and excreted.^[3] The bioaccumulation potential of the intact **lead phthalate** molecule is unknown.
- Lead: Lead is a known bioaccumulative toxicant. It can accumulate in various tissues of organisms, particularly in bone.^[10] Biomagnification of lead in aquatic and terrestrial food chains has been observed.

Experimental Protocols

The following section outlines hypothetical experimental protocols for investigating the environmental fate and transport of **lead phthalate**. These are based on standard methods used for similar compounds.

Water Solubility Determination

Objective: To determine the aqueous solubility of **lead phthalate**.

Methodology (based on OECD Guideline 105):

- Preparation: A saturated solution of **lead phthalate** is prepared by adding an excess amount of the compound to deionized water in a flask.
- Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 48-72 hours) to allow for equilibration.
- Separation: The solution is centrifuged and/or filtered to remove undissolved particles.
- Analysis: The concentration of lead in the filtrate is determined by Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The concentration of the phthalate moiety can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[\[11\]](#) The water solubility is then calculated.

Soil Sorption/Desorption Study

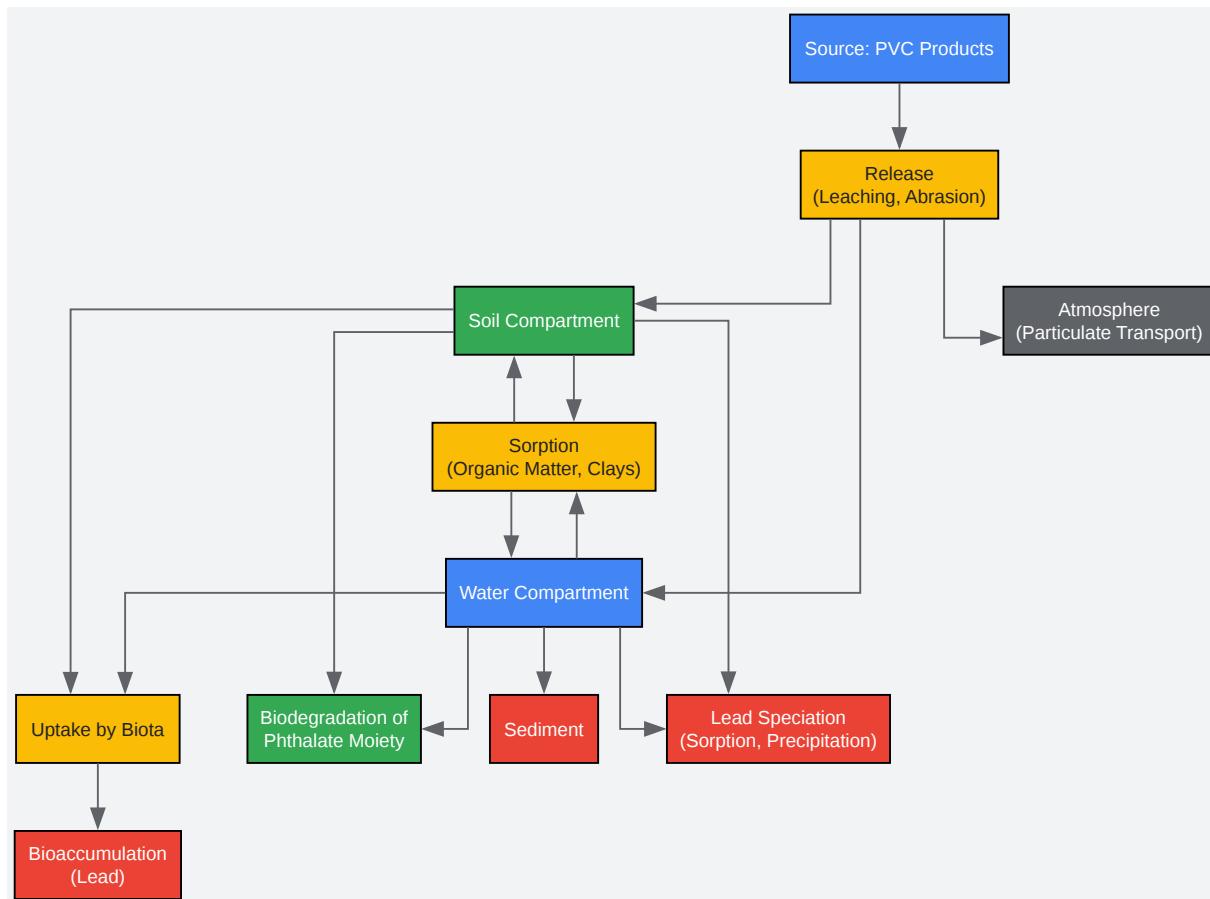
Objective: To determine the soil sorption coefficient (Kd) and soil organic carbon-water partitioning coefficient (Koc) of **lead phthalate**.

Methodology (based on OECD Guideline 106):

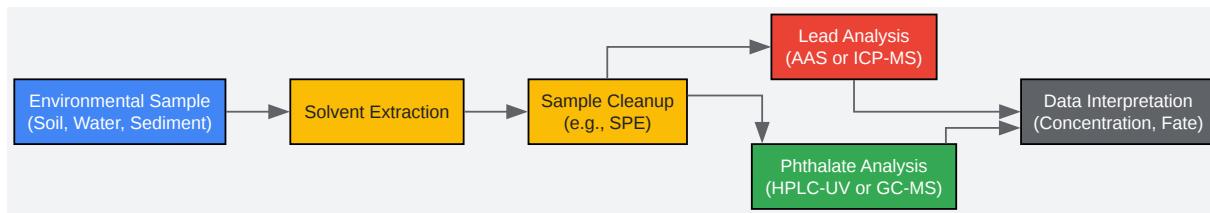
- Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected.
- Sorption Experiment:
 - A known mass of soil is equilibrated with a solution of **lead phthalate** of known concentration in a centrifuge tube.
 - The tubes are agitated for a predetermined time to reach equilibrium.
 - The tubes are centrifuged, and the supernatant is analyzed for lead and the phthalate moiety as described above.
 - The amount of **lead phthalate** sorbed to the soil is calculated by the difference between the initial and final solution concentrations.
- Desorption Experiment:

- The supernatant from the sorption experiment is replaced with a fresh background solution (without **lead phthalate**).
- The tubes are agitated again to allow for desorption.
- The concentration of **lead phthalate** in the supernatant is measured to determine the extent of desorption.
- Data Analysis: The sorption and desorption data are used to calculate Kd and Koc values.

Aerobic Soil Biodegradation Study


Objective: To determine the rate of aerobic biodegradation of the phthalate moiety of **lead phthalate** in soil.

Methodology (based on OECD Guideline 307):


- Soil Incubation: A known amount of **lead phthalate** is applied to fresh soil samples.
- Incubation Conditions: The soil samples are incubated in the dark at a constant temperature and moisture content. Aerobic conditions are maintained.
- Sampling: At regular intervals, soil subsamples are taken for analysis.
- Extraction and Analysis: The soil is extracted with an appropriate solvent (e.g., acetonitrile/water mixture). The concentration of the parent phthalate and its potential degradation products (e.g., phthalic acid) are determined by HPLC-UV or LC-MS.[\[11\]](#)
- Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual pathways and workflows related to the environmental fate and analysis of **lead phthalate**.

[Click to download full resolution via product page](#)

Caption: Conceptual model of the environmental fate and transport of **lead phthalate**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the analysis of **lead phthalate** in environmental matrices.

Regulatory Context and Health Implications

Both lead and certain phthalates are subject to regulatory scrutiny worldwide due to their adverse health effects.^{[4][12]} Lead is a potent neurotoxin, particularly harmful to children, and is classified as a probable human carcinogen.^[4] Several phthalate esters are recognized as endocrine-disrupting chemicals that can interfere with reproductive development.^[13] The presence of both of these toxic moieties in a single molecule underscores the potential environmental and health risks associated with **lead phthalate**. Regulations in the United States and the European Union restrict the use of lead and specific phthalates in consumer products, especially in toys and childcare articles.^{[10][14][15][16][17]}

Conclusion and Future Directions

The environmental fate and transport of **lead phthalate** are complex, driven by the distinct properties of its lead and phthalate components. While this guide provides a synthesized overview based on current knowledge, it is imperative to recognize the significant data gaps that exist for this specific compound.

Future research should focus on:

- Empirical studies: Conducting laboratory and field studies to determine the actual water solubility, soil sorption coefficients, and biodegradation rates of **lead phthalate**.
- Leaching studies: Quantifying the release rates of **lead phthalate** from various PVC products under different environmental conditions.

- Toxicological assessments: Evaluating the combined toxicity of lead and phthalic acid when released from **lead phthalate**.
- Analytical method development: Developing and validating specific analytical methods for the direct detection and quantification of **lead phthalate** in environmental matrices.

A more comprehensive understanding of the environmental behavior of **lead phthalate** is essential for accurate risk assessment and the development of effective management strategies to mitigate its potential impact on ecosystems and human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LEAD PHTHALATE (DIBASIC) CAS#: 17976-43-1 [m.chemicalbook.com]
- 2. Phthalates - Wikipedia [en.wikipedia.org]
- 3. Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toxicfreefuture.org [toxicfreefuture.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. California Proposition 65: Reformulation of Lead and Phthalates in Consumer Products | SGS Italy [sgs.com]
- 13. safecosmetics.org [safecosmetics.org]

- 14. Phthalates - Washington State Department of Ecology [ecology.wa.gov]
- 15. compliancegate.com [compliancegate.com]
- 16. Phthalates: What You Need to Know [intertek.com]
- 17. aimplas.net [implas.net]
- To cite this document: BenchChem. [Navigating the Environmental Odyssey of Lead Phthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617697#environmental-fate-and-transport-of-lead-phthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com